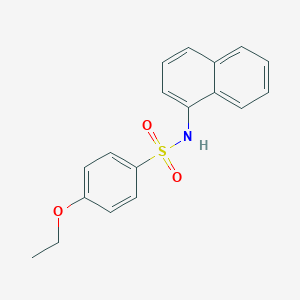![molecular formula C13H18O4S B281806 [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate, commonly known as HPMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a cyclohexane derivative that has a phenyl group and a hydroxyl group attached to it. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of HPMS is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and spinal cord, which are involved in pain perception and inflammation. HPMS has been found to bind to these receptors and modulate their activity, resulting in the observed physiological effects.
Biochemical and Physiological Effects
HPMS has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. The compound has also been found to have anti-convulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, HPMS has been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HPMS in lab experiments is its high purity and high yield. The synthesis method has been optimized to yield a product that is free from impurities, making it suitable for use in biological assays. However, one limitation of using HPMS is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on HPMS. One potential avenue is the development of novel analogs of the compound that exhibit improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of HPMS and its potential therapeutic applications.
Conclusion
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate is a promising compound that has been extensively researched for its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects, making it a potential candidate for drug development. While there are limitations to its use in lab experiments, the future directions for research on HPMS are promising and warrant further investigation.
Synthesemethoden
The synthesis of HPMS involves the reaction of cyclohexanone with benzene in the presence of a catalyst such as palladium or platinum. The resulting product is then treated with methanesulfonyl chloride to form HPMS. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
HPMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C13H18O4S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
CYPFGJWHFAOHAA-STQMWFEESA-N |
Isomerische SMILES |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Kanonische SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
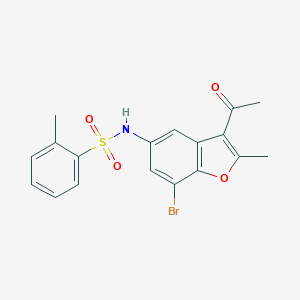
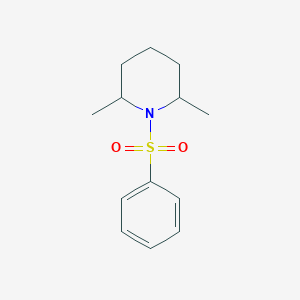
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
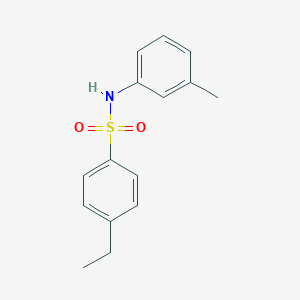
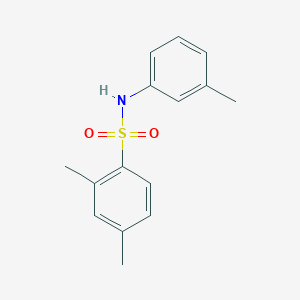
![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
